[(4-Methylphenyl)imino](triphenyl)-lambda~5~-arsane
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Overview
Description
(4-Methylphenyl)imino-lambda~5~-arsane is a chemical compound with the molecular formula C25H22NP It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to four phenyl groups and one imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)imino-lambda~5~-arsane typically involves the reaction of triphenylphosphine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for (4-Methylphenyl)imino-lambda~5~-arsane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)imino-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions include oxidized phosphorane derivatives, reduced phosphorane derivatives, and substituted phosphorane compounds. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
(4-Methylphenyl)imino-lambda~5~-arsane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of (4-Methylphenyl)imino-lambda~5~-arsane involves its interaction with molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its imino group can participate in hydrogen bonding and other interactions, affecting the activity of biological molecules .
Comparison with Similar Compounds
(4-Methylphenyl)imino-lambda~5~-arsane can be compared with other similar compounds, such as:
(4-Methoxyphenyl)imino-lambda~5~-arsane: This compound has a methoxy group instead of a methyl group, leading to different electronic and steric properties.
(4-Chlorophenyl)imino-lambda~5~-arsane:
(4-Bromophenyl)imino-lambda~5~-arsane: Similar to the chlorinated derivative, this compound has unique properties due to the bromine atom
The uniqueness of (4-Methylphenyl)imino-lambda~5~-arsane lies in its specific structural features and the resulting chemical and physical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
65423-89-4 |
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Molecular Formula |
C25H22AsN |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(4-methylphenyl)imino-triphenyl-λ5-arsane |
InChI |
InChI=1S/C25H22AsN/c1-21-17-19-25(20-18-21)27-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI Key |
ARBXEDXCOQSPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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